

4-Amino-3-methoxybenzaldehyde IUPAC name

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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzaldehyde

Cat. No.: B1612064

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An In-depth Technical Guide to **4-Amino-3-methoxybenzaldehyde**

Introduction

4-Amino-3-methoxybenzaldehyde, also known as vanillin amine, is an aromatic organic compound with significant applications in various scientific fields. Its structure consists of a benzene ring substituted with an aldehyde (-CHO), an amino (-NH₂), and a methoxy (-OCH₃) group.^[1] This unique arrangement of functional groups, particularly the electron-donating methoxy group and the amino group, influences its chemical reactivity and biological properties, making it a valuable intermediate and building block in organic synthesis, medicinal chemistry, and materials science.^[1]

This technical guide provides a comprehensive overview of **4-Amino-3-methoxybenzaldehyde**, including its chemical properties, detailed experimental protocols for its synthesis, and a summary of its known biological activities and applications.

Chemical and Physical Properties

The fundamental properties of **4-Amino-3-methoxybenzaldehyde** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
IUPAC Name	4-amino-3-methoxybenzaldehyde	[1][2][3][4]
CAS Number	90151-40-9	[1][2][3]
Molecular Formula	C ₈ H ₉ NO ₂	[1][2][3]
Molecular Weight	151.16 g/mol	[1][2]
Boiling Point	310.7°C at 760 mmHg	[4]
Density	1.186 g/cm ³	[4]
Melting Point	98-102 °C	[5]
InChI	InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3	[1][2][4]
InChI Key	GNSWIAYWYINAGV-UHFFFAOYSA-N	[1][2][4]
Canonical SMILES	<chem>COC1=C(C=CC(=C1)C=O)N</chem>	[1][2]

Experimental Protocols: Synthesis Methodologies

Several synthetic routes for **4-Amino-3-methoxybenzaldehyde** have been documented. The choice of method often depends on the available starting materials, desired yield, and scalability.

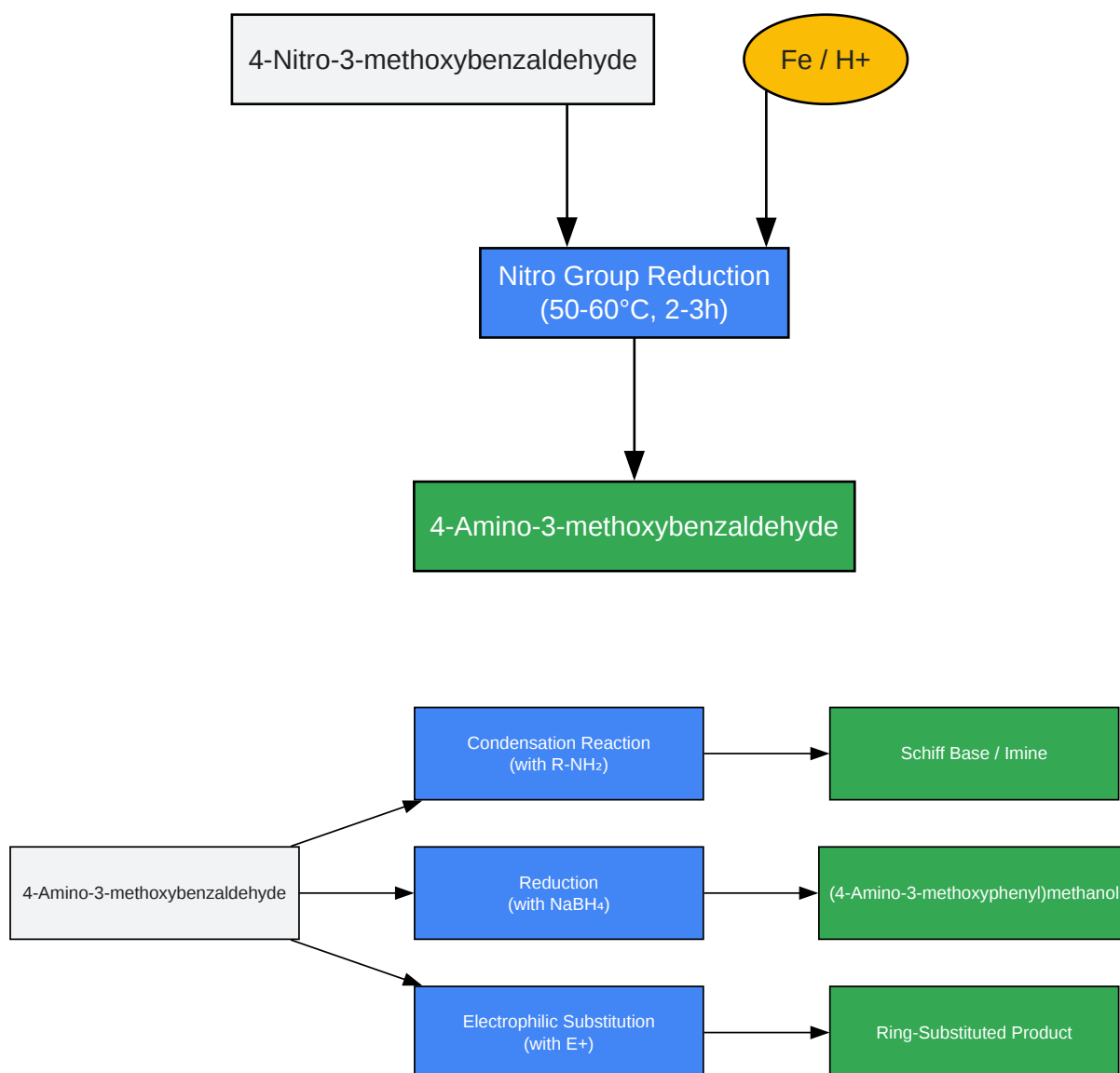
Synthesis via Nitro Group Reduction

This is a common and fundamental approach that utilizes readily available nitrobenzaldehyde precursors.[1] The process involves the chemical reduction of a nitro group to an amino group.

Protocol:

- Starting Material: 4-Nitro-3-methoxybenzaldehyde.

- Reduction System: A classical metal-acid reduction system is employed.^[1] A common example involves using iron powder (Fe) as the reducing agent in an acidic medium, such as acetic acid or a mixture of acetic acid, ethanol, and water.^[6]
- Procedure: a. Suspend the 4-Nitro-3-methoxybenzaldehyde and iron powder in the chosen solvent system within a reaction vessel. b. Heat the mixture to a temperature between 50-60°C.^[6] c. Add a catalytic amount of concentrated hydrochloric acid dropwise over a period of 15-30 minutes.^[6] d. Maintain the reaction at 50-60°C for 2-3 hours with continuous stirring.^[6] e. Upon completion, the reaction mixture is worked up. This typically involves filtering out the iron salts, neutralizing the acid, and extracting the product with an organic solvent. f. The final product is purified, often through recrystallization.



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